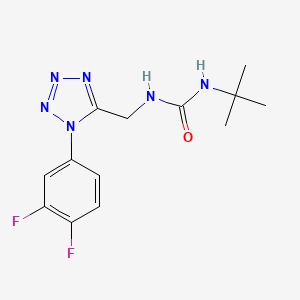

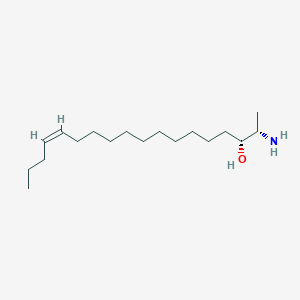

1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea” is a chemical compound with a CAS number of 941965-06-6 . It is an organofluorine compound, which means it contains at least one carbon-fluorine bond .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 228.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . Its exact mass is 228.10741940 g/mol .科学的研究の応用

Reactions and Chemical Properties

Research into the reactions and chemical properties of compounds related to 1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea, such as ureas and their derivatives, provides insights into their potential applications in synthesizing new materials and molecules. For instance, the study by Uhl et al. (1998) explores the reactions of digallane and diindane compounds with protic reagents, highlighting mechanisms that could be relevant for understanding the reactivity of structurally similar compounds in various conditions, including those involving urea derivatives Uhl, Graupner, Hahn, Spies, & Frank, 1998.

Cyclodextrin Complexation and Molecular Devices

The research on cyclodextrin complexation with stilbene derivatives by Lock et al. (2004) involves urea-linked cyclodextrin structures, demonstrating how these complexes can undergo photoisomerization and form molecular devices. This study underscores the potential of urea derivatives in constructing complex molecular systems with applications in nanotechnology and molecular electronics Lock, May, Clements, Lincoln, & Easton, 2004.

Lithiation and Synthesis Applications

Smith, El‐Hiti, & Shukla (1999) explore the lithiation of N′-aryl-N,N-dimethylureas, demonstrating diverse courses of reactions based on the substituent in the aryl ring. This work is significant for synthetic chemistry, providing methods for generating 2-substituted derivatives, which could be applied in developing new pharmaceuticals and materials Smith, El‐Hiti, & Shukla, 1999.

Pharmacological Characterization

The compound UR-7280, closely related to the chemical structure , is studied for its role as an angiotensin AT1-selective receptor antagonist, indicating the relevance of such structures in medicinal chemistry and pharmacology Arriba, Gómez-Casajús, Cavalcanti, Almansa, García-Rafanell, & Forn, 1996.

CO2 and N2O Fixation

Theuergarten et al. (2014) focus on the fixation of CO2 and N2O by sterically demanding N-heterocyclic carbenes, showcasing the environmental applications of urea derivatives in capturing greenhouse gases and potentially mitigating climate change impacts Theuergarten, Bannenberg, Walter, Holschumacher, Freytag, Daniliuc, Jones, & Tamm, 2014.

特性

IUPAC Name |

1-tert-butyl-3-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N6O/c1-13(2,3)17-12(22)16-7-11-18-19-20-21(11)8-4-5-9(14)10(15)6-8/h4-6H,7H2,1-3H3,(H2,16,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYESVLVADMWCOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]quinazolin-4(3H)-one](/img/structure/B2390586.png)

![N-(5-methylisoxazol-3-yl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2390588.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2390591.png)

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2390594.png)

![1-(2,6-dichlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2390597.png)

![4-[2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2390598.png)

![1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2390602.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2390604.png)

![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2390607.png)